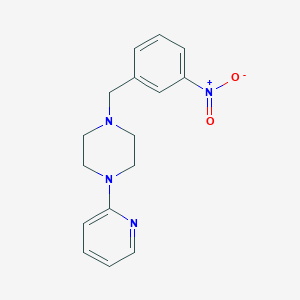![molecular formula C19H23F3N6O2 B5628909 3-{1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5628909.png)
3-{1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide is a compound that appears to be designed for pharmaceutical applications, given its structural complexity and the presence of functional groups typical of drug molecules. Compounds with similar structures have been studied for various biological activities, including antiulcer, analgesic, anticancer, and antibacterial properties.
Synthesis Analysis
Compounds with structures related to the target molecule have been synthesized through various organic synthesis routes. For example, derivatives of propanamides incorporating guanidinium and 2-aminoimidazolinium groups have been prepared starting with the reductive amination of piperidinone, followed by the formation of specific functional groups using appropriate reagents (Montero et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been characterized using techniques such as 1H- and 13C-NMR spectroscopy and X-ray crystallography, providing detailed insights into their conformation and stereochemistry (Jimeno et al., 2003).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds often involve interactions with biological targets, leading to various pharmacological effects. For instance, some propanamide derivatives have been evaluated for their antimicrobial activity against pathogens, revealing the influence of substitutions on the benzhydryl ring and sulfonamide ring on antibacterial activity (Vinaya et al., 2009).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, play a crucial role in their biological efficacy and formulation. The crystal structure of the hydrochloride of N-[1-(2-phenylethyl)-4-piperidyl]-N-(1-phenyl-4-pyrazolyl)propanamide has been determined, providing insights into its supramolecular interactions and potential for drug formulation (Jimeno et al., 2003).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, dictate the pharmacological profile of these compounds. For example, the synthesis and evaluation of derivatives as xanthine oxidase inhibitors have shown that modifications to the molecular structure can significantly enhance potency and selectivity (Zhang et al., 2019).
Propiedades
IUPAC Name |
3-[1-[3-(tetrazol-1-yl)propanoyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N6O2/c20-19(21,22)15-4-6-16(7-5-15)24-17(29)8-3-14-2-1-10-27(12-14)18(30)9-11-28-13-23-25-26-28/h4-7,13-14H,1-3,8-12H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUIDBZBNNCJLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=NN=N2)CCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[3-(tetrazol-1-yl)propanoyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-2-(2-isopropyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)isonicotinamide](/img/structure/B5628830.png)
![(1S*,5R*)-3-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5628836.png)
![6-fluoro-4-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)quinolin-2(1H)-one](/img/structure/B5628851.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-methylbutanamide](/img/structure/B5628855.png)
![3-(5-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5628858.png)
![2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B5628868.png)

![methyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B5628884.png)
![N-(2-methoxyethyl)-1-methyl-5-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)-1H-benzimidazol-2-amine](/img/structure/B5628889.png)
![5-isobutyl-1'-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5628914.png)
![3-fluoro-5-methyl-2-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5628916.png)
![3-methoxy-1-(2-{4-[(3-methylphenyl)thio]piperidin-1-yl}-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B5628922.png)
![2-acetyl-8-[3-(2-methyl-1H-imidazol-1-yl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5628924.png)
![2-[(4aS*,8aS*)-7-(cyclobutylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridin-2(1H)-yl]-2-oxo-1-phenylethanone](/img/structure/B5628930.png)